molecular formula C21H25N3O2S B2952582 N-(5-{[4-(methylsulfanyl)phenyl]methyl}-1,3,4-oxadiazol-2-yl)adamantane-1-carboxamide CAS No. 1170392-82-1

N-(5-{[4-(methylsulfanyl)phenyl]methyl}-1,3,4-oxadiazol-2-yl)adamantane-1-carboxamide

Cat. No.: B2952582
CAS No.: 1170392-82-1
M. Wt: 383.51
InChI Key: GJYVKWAFBBNCIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a hybrid molecule combining an adamantane carboxamide core with a 1,3,4-oxadiazole scaffold substituted by a 4-(methylsulfanyl)benzyl group. The adamantane moiety is renowned for its lipophilic and rigid structure, which enhances pharmacokinetic properties, such as metabolic stability and membrane permeability . The 1,3,4-oxadiazole ring contributes to bioactivity through hydrogen bonding and π-π interactions, often associated with antimicrobial, anticancer, and enzyme-inhibitory properties . This structural design reflects a strategic integration of pharmacophores to optimize biological activity and drug-likeness.

Properties

IUPAC Name

N-[5-[(4-methylsulfanylphenyl)methyl]-1,3,4-oxadiazol-2-yl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2S/c1-27-17-4-2-13(3-5-17)9-18-23-24-20(26-18)22-19(25)21-10-14-6-15(11-21)8-16(7-14)12-21/h2-5,14-16H,6-12H2,1H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJYVKWAFBBNCIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Step 1: Formation of 1,3,4-Oxadiazole Ring

    • React 4-(methylsulfanyl)benzyl chloride with hydrazine hydrate to form 4-(methylsulfanyl)benzyl hydrazine.

    • Cyclize this intermediate using carbon disulfide and potassium hydroxide to form 5-{[4-(methylsulfanyl)phenyl]methyl}-1,3,4-oxadiazole.

  • Step 2: Attachment of Adamantane

    • React the synthesized oxadiazole with 1-adamantane carboxylic acid chloride under basic conditions to form the target compound.

Industrial Production Methods:

  • Industrial production involves optimized reaction conditions to maximize yield and purity. Key steps include maintaining stringent temperature and pressure controls and using high-purity reagents.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: Can oxidize methylsulfanyl groups to sulfoxides or sulfones.

  • Reduction: The oxadiazole ring can undergo reduction under specific conditions.

  • Substitution: Electrophilic or nucleophilic substitution on the benzyl or adamantane rings.

Common Reagents and Conditions:

  • Oxidation: Peracids for oxidation.

  • Reduction: Hydrazine or metal hydrides.

  • Substitution: Halogenating agents for electrophilic substitution.

Major Products Formed:

  • Oxidation produces sulfoxides or sulfones.

  • Reduction products vary depending on reaction conditions.

  • Substitution products depend on the substituents introduced.

Scientific Research Applications

This compound is extensively studied for its potential in medicinal chemistry due to its unique structural attributes.

  • Chemistry:

    • Utilized in synthetic organic chemistry to develop novel heterocyclic compounds.

  • Biology:

    • Studied for its antimicrobial and antiviral properties.

  • Medicine:

    • Investigated as a potential drug candidate for various diseases.

  • Industry:

    • Used in the development of materials with specific electronic properties.

Mechanism of Action

Mechanism of Effects:

  • The compound interacts with biological targets through its oxadiazole ring and adamantane moiety.

Molecular Targets and Pathways:

  • Targets include enzyme active sites and membrane receptors.

  • Inhibits certain enzymes, affecting key biochemical pathways.

Comparison with Similar Compounds

Structural Analogues

The compound shares structural homology with several 1,3,4-oxadiazole derivatives and adamantane-containing molecules. Key comparisons include:

Compound Core Structure Substituents Biological Activity Reference
N-(5-{[4-(methylsulfanyl)phenyl]methyl}-1,3,4-oxadiazol-2-yl)adamantane-1-carboxamide (Target) 1,3,4-Oxadiazole + Adamantane 4-(Methylsulfanyl)benzyl Anticancer, enzyme inhibition (inferred)
4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5) 1,3,4-Oxadiazole Benzyl sulfonamide + 4-methoxybenzyl Antifungal
5-(Adamantan-1-yl)-N-methyl-1,3,4-thiadiazol-2-amine 1,3,4-Thiadiazole + Adamantane Methylamine Structural/antiviral (hypothetical)
N-([4-(5-(Ethylthio)-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl)octanamide (Derivative 6h) 1,3,4-Oxadiazole Ethylthio + sulfonamide Acetylcholinesterase inhibition

Key Observations :

  • Adamantane vs.
  • Substituent Effects : The methylsulfanyl group in the target compound may offer distinct binding kinetics compared to LMM5’s methoxy group or derivative 6h’s ethylthio moiety. Sulfur-containing groups are linked to enhanced enzyme inhibition (e.g., acetylcholinesterase in derivative 6h) .
  • Ring Heteroatoms : Replacing oxadiazole with thiadiazole (as in ) reduces polarity and may alter target selectivity.
Computational and Docking Insights
  • Derivative 6h’s docking studies (PDB ID: 4EY7) revealed sulfonamide interactions with AChE’s peripheral anionic site . The target compound’s adamantane carboxamide could occupy hydrophobic pockets in analogous enzymes, as seen in adamantane-based kinase inhibitors .
  • LMM5’s benzamide scaffold formed hydrogen bonds with fungal CYP51, a mechanism unlikely in the target compound due to its adamantane core .

Biological Activity

N-(5-{[4-(methylsulfanyl)phenyl]methyl}-1,3,4-oxadiazol-2-yl)adamantane-1-carboxamide is a compound that has garnered interest due to its potential biological activities, particularly in the realm of medicinal chemistry. The unique structural features of this compound, including the adamantane moiety and the oxadiazole ring, suggest a variety of mechanisms of action that could be explored for therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C16H20N4O2S\text{C}_{16}\text{H}_{20}\text{N}_4\text{O}_2\text{S}

This structure features:

  • An adamantane core, known for its stability and ability to enhance bioavailability.
  • An oxadiazole ring that is often associated with biological activity due to its electron-withdrawing properties.
  • A methylsulfanyl group which may influence the compound's interaction with biological targets.

The biological activity of this compound can be attributed to several potential mechanisms:

  • Inhibition of Enzymatic Activity : Compounds containing oxadiazole rings have been shown to inhibit various enzymes. For example, similar oxadiazole derivatives have been reported as potent inhibitors of carboxylesterase Notum, which is implicated in the regulation of the Wnt signaling pathway .
  • Anticancer Properties : The adamantane structure has been linked to anticancer activity by modulating pathways involved in cell proliferation and apoptosis. Analogous compounds have demonstrated the ability to induce cell cycle arrest in cancer cell lines .
  • Anti-inflammatory Effects : The presence of the methylsulfanyl group may enhance anti-inflammatory properties by modulating cytokine production or inhibiting inflammatory mediators.

Research Findings and Case Studies

Recent studies have investigated compounds similar to this compound for their biological activities:

StudyCompoundActivityFindings
5-Phenyl-1,3,4-oxadiazol-2(3H)-oneInhibitor of NotumSignificant restoration of Wnt signaling observed in cell-based assays.
10074-G5 Analoguesc-Myc InhibitionInduced G0/G1 phase arrest in cancer cells; potential for therapeutic use in c-Myc driven tumors.
Oxadiazol DerivativeAnticancer ActivityDemonstrated good plasma exposure and significant activity against cancer cell lines.

Pharmacokinetics

The pharmacokinetic profile of this compound remains largely unexplored; however, insights can be drawn from related compounds:

  • Absorption : The lipophilicity associated with the adamantane structure suggests favorable absorption characteristics.
  • Metabolism : Compounds with similar structures have shown susceptibility to metabolic processes that could influence their bioavailability and efficacy.

Q & A

Q. What synthetic methodologies are established for the preparation of N-(5-{[4-(methylsulfanyl)phenyl]methyl}-1,3,4-oxadiazol-2-yl)adamantane-1-carboxamide?

The compound is synthesized via a multi-step route involving cyclization and coupling reactions. A representative method involves:

  • Cyclization of thiosemicarbazides : React adamantane-1-carboxylic acid hydrazide with carbon disulfide to form a thiosemicarbazide intermediate.
  • Oxadiazole ring formation : Treat the intermediate with dehydrating agents (e.g., H₂SO₄ or POCl₃) to generate the 1,3,4-oxadiazole core.
  • Substitution and coupling : Introduce the 4-(methylsulfanyl)benzyl group via nucleophilic substitution or copper-catalyzed cross-coupling in DMSO with formaldehyde and amines, as demonstrated in analogous adamantane-oxadiazole hybrids .
  • Purification : Use column chromatography with silica gel and polar/non-polar solvent systems for isolation.

Q. How is the molecular structure of this compound validated in academic research?

Structural confirmation relies on spectroscopic and crystallographic methods:

  • 1H/13C NMR : Assign peaks for adamantane protons (δ 1.6–2.1 ppm), oxadiazole ring protons (δ 8.2–8.5 ppm), and methylsulfanyl groups (δ 2.5 ppm). Compare with reference data from structurally similar adamantane-oxadiazole derivatives .
  • X-ray crystallography : Resolve the crystal structure to confirm stereochemistry and bond lengths. For example, in related compounds, adamantane cages exhibit bond distances of 1.54–1.60 Å, while oxadiazole rings show planar geometry .
  • HRMS (ESI) : Validate molecular weight with high-resolution mass spectrometry (e.g., [M+H]+ calculated within 5 ppm error) .

Q. What preliminary biological screening approaches are recommended for this compound?

Initial screening should focus on target-agnostic assays to identify potential bioactivity:

  • Antimicrobial assays : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli, C. albicans).
  • Cytotoxicity profiling : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous cells (e.g., HEK-293) to assess selectivity.
  • Enzyme inhibition : Screen against kinases, proteases, or acetylcholinesterase using fluorometric/colorimetric kits. For adamantane derivatives, prioritize targets like HIV-1 protease or MAPK pathways due to structural precedents .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the oxadiazole ring formation?

Optimization strategies include:

  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂, FeCl₃) or ionic liquids to enhance cyclization efficiency. In analogous syntheses, CuI in DMSO improved yields by 15–20% .
  • Solvent effects : Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) to balance reaction rate and byproduct formation.
  • Temperature control : Perform kinetic studies at 50–100°C to identify ideal conditions. For example, refluxing in POCl₃ at 80°C reduced reaction time by 30% in related oxadiazole syntheses .

Q. How should researchers resolve contradictions in biological activity data across different assay systems?

Address discrepancies through:

  • Dose-response validation : Replicate assays with tighter concentration gradients (e.g., 0.1–100 µM) to rule out false positives/negatives.
  • Membrane permeability studies : Use Caco-2 cell monolayers or PAMPA assays to assess whether conflicting results arise from bioavailability differences .
  • Target engagement assays : Apply SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to directly measure binding affinities for suspected targets .

Q. What computational methods are employed to predict the compound’s interaction with biological targets?

Advanced modeling techniques include:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding modes with proteins (e.g., SARS-CoV-2 main protease). For adamantane derivatives, prioritize hydrophobic pockets due to the cage structure .
  • MD simulations : Run 100-ns trajectories in GROMACS to evaluate stability of ligand-protein complexes. Analyze RMSD (root-mean-square deviation) and hydrogen bond occupancy .
  • QSAR modeling : Develop regression models using descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity .

Q. How can derivatives of this compound be rationally designed to improve pharmacokinetic properties?

Derivative design should balance potency and ADMET (absorption, distribution, metabolism, excretion, toxicity):

  • Bioisosteric replacement : Substitute the methylsulfanyl group with trifluoromethyl or cyano groups to enhance metabolic stability .
  • Prodrug strategies : Introduce ester or phosphate moieties to the adamantane carboxyl group for improved solubility and oral bioavailability .
  • CYP450 inhibition assays : Screen derivatives against CYP3A4 and CYP2D6 to mitigate drug-drug interaction risks. Use liver microsomes or recombinant enzymes for in vitro profiling .

Methodological Notes

  • Data contradiction analysis : Always cross-validate findings using orthogonal techniques (e.g., NMR vs. X-ray for structure; SPR vs. enzymatic assays for activity) .
  • Experimental design frameworks : Align synthesis and screening protocols with CRDC classifications (e.g., RDF2050108 for process simulation in chemical engineering) to ensure reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.